1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of pyrimidine derivatives, which are known for their diverse chemical and biological properties. Pyrimidines are crucial in the synthesis of DNA and RNA, making them fundamental to life's chemistry and a point of interest in synthetic and medicinal chemistry for developing therapeutic agents.
Synthesis Analysis
The synthesis of pyrido[3,4-d]pyrimidine derivatives, closely related to the target compound, involves the reaction of 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines, leading to high yields. This process involves a [1,5]-hydrogen shift and cycloaddition reactions, followed by dehydration to yield the final products (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using NMR and crystallography. For example, studies on tetrahydropyrimidine-2,4-dione molecules reveal that pyrimidine rings tend to be nearly planar, with specific deviations in the carbon atoms at the 5 and 6 positions, indicating slight non-planarity in the structure (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cyclocondensation, which can produce a range of derivatives with different substituents. These reactions are facilitated by conditions such as the presence of phosphorous oxychloride or specific amines, leading to nucleophilic substitutions and the formation of new compounds (Karimian, Eshghi, Bakavoli, & Shiri, 2017).
Scientific Research Applications
Chemical Synthesis and Characterization
The chemical compound 1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a subject of interest in synthetic organic chemistry for its potential applications in various fields. Research has been conducted to explore the synthetic routes and photophysical properties of related pyrimidine derivatives, demonstrating their potential in pH-sensing applications due to their solid-state fluorescence emission and reversible protonation at the nitrogen atoms, indicating a direction for the development of colorimetric pH sensors and logic gates (Han Yan et al., 2017). Moreover, the synthesis of dihydropyrimidine-2,4(1H,3H)-dione derivatives has been explored, showcasing the compound's versatility in generating novel chemical entities with potential therapeutic applications (V. Udayakumar et al., 2017).
Antimicrobial and Antiviral Potential
Studies have highlighted the antimicrobial properties of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives, revealing moderate activities against various microbial species. This suggests a promising avenue for the development of new antimicrobial agents (Rasha A. M. Faty et al., 2015). Additionally, the antiviral activities of certain pyrimidine-2,4(1H,3H)-dione derivatives against Hepatitis A virus and Herpes simples virus type-1 have been tested, indicating the compound's potential in contributing to antiviral drug development (A. S. El-Etrawy et al., 2010).
Applications in Organic Light-Emitting Devices (OLEDs)
The compound and its derivatives have been investigated for their application in organic light-emitting devices (OLEDs). Novel 1,8-naphthalimide derivatives, for example, have shown promising characteristics as standard-red light-emitting materials for OLED applications, demonstrating the potential of pyrimidine-based compounds in enhancing the performance and color purity of OLEDs (Shuai Luo et al., 2015).
Nonlinear Optical (NLO) Properties
The nonlinear optical (NLO) properties of pyrimidine-based bis-uracil derivatives have been studied, highlighting their efficiency as candidates for NLO device fabrications. This research indicates the compound's relevance in the development of materials with enhanced optical and electronic properties (B. Mohan et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-dimethyl-6-(2-morpholin-4-ylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3/c1-16-12-11(13(20)17(2)14(16)21)9-19(10-15-12)4-3-18-5-7-22-8-6-18/h15H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFENSIRLFCIEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CN(CN2)CCN3CCOCC3)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrimido[4,5-d]pyrimidine-2,4-dione, 1,3-dimethyl-6-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro- |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.